![molecular formula C20H16BrN3O5S B3568872 N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3568872.png)
N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
Overview
Description
N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of various cellular processes, including inflammation, immune responses, and cell survival.
Mechanism of Action
N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 exerts its effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in various cellular processes, including inflammation, immune responses, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, oxidative stress, and pathogens. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes.
N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 blocks the activation of NF-κB by inhibiting the activity of IκB kinase (IKK), a key enzyme involved in the activation of NF-κB. By blocking IKK activity, N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 prevents the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and sequesters it in the cytoplasm. As a result, NF-κB is unable to translocate to the nucleus and activate target genes.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. In cancer cells, N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of NF-κB and its downstream targets. In addition, N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 is its high potency and specificity for NF-κB inhibition. This makes it a valuable tool for studying the role of NF-κB in various cellular processes and diseases. In addition, N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 has been shown to be effective in various cell types and animal models, making it a versatile research tool.
However, there are also some limitations to the use of N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 in lab experiments. One limitation is its potential off-target effects, as it has been shown to inhibit other enzymes besides IKK. In addition, N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 has poor solubility in water, which can limit its use in certain experimental conditions.
Future Directions
There are several future directions for the research on N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could have greater therapeutic potential. In addition, the combination of N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 with other therapies, such as chemotherapy and immunotherapy, could enhance its effectiveness in cancer treatment.
Another area of interest is the investigation of the role of NF-κB in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. NF-κB has been implicated in the pathogenesis of these diseases, and the use of N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 could provide valuable insights into the underlying mechanisms.
Overall, N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 is a promising research tool with potential therapeutic applications in various diseases. Its potent inhibition of NF-κB makes it a valuable tool for studying the role of NF-κB in various cellular processes and diseases, and its potential as a therapeutic agent makes it a promising avenue for future research.
Scientific Research Applications
N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking the activation of NF-κB, which is known to promote tumor growth and metastasis. In addition, N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Inflammation is another area where N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 has shown promise. NF-κB is a key regulator of the inflammatory response, and its activation is associated with the production of pro-inflammatory cytokines. By inhibiting NF-κB activation, N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide 11-7082 can reduce inflammation and alleviate symptoms associated with inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O5S/c21-16-10-4-5-11-17(16)22-20(25)14-23(15-8-2-1-3-9-15)30(28,29)19-13-7-6-12-18(19)24(26)27/h1-13H,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFORNHPGILTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



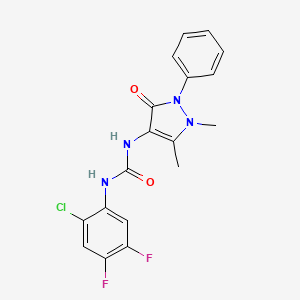
![N~1~,N~2~-bis(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568796.png)
![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568803.png)
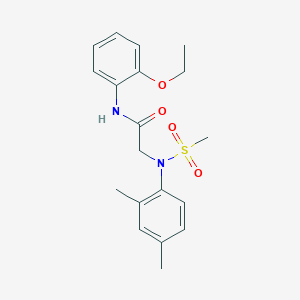
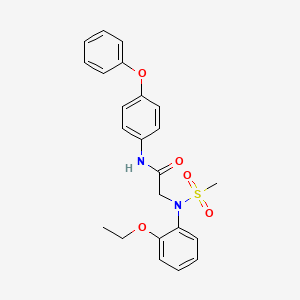
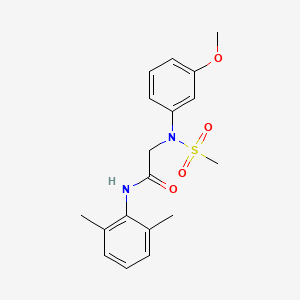
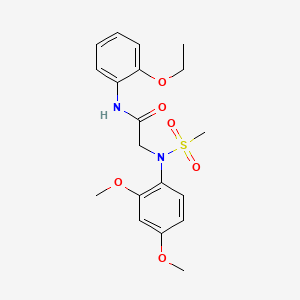

![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3568838.png)
![N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568846.png)
![methyl 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3568852.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568860.png)

![methyl 2-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3568890.png)